

Application Notes and Protocols for Studying Signaling Pathways with (5R)-BW-4030W92

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Compound of Interest

Compound Name: (5R)-BW-4030W92

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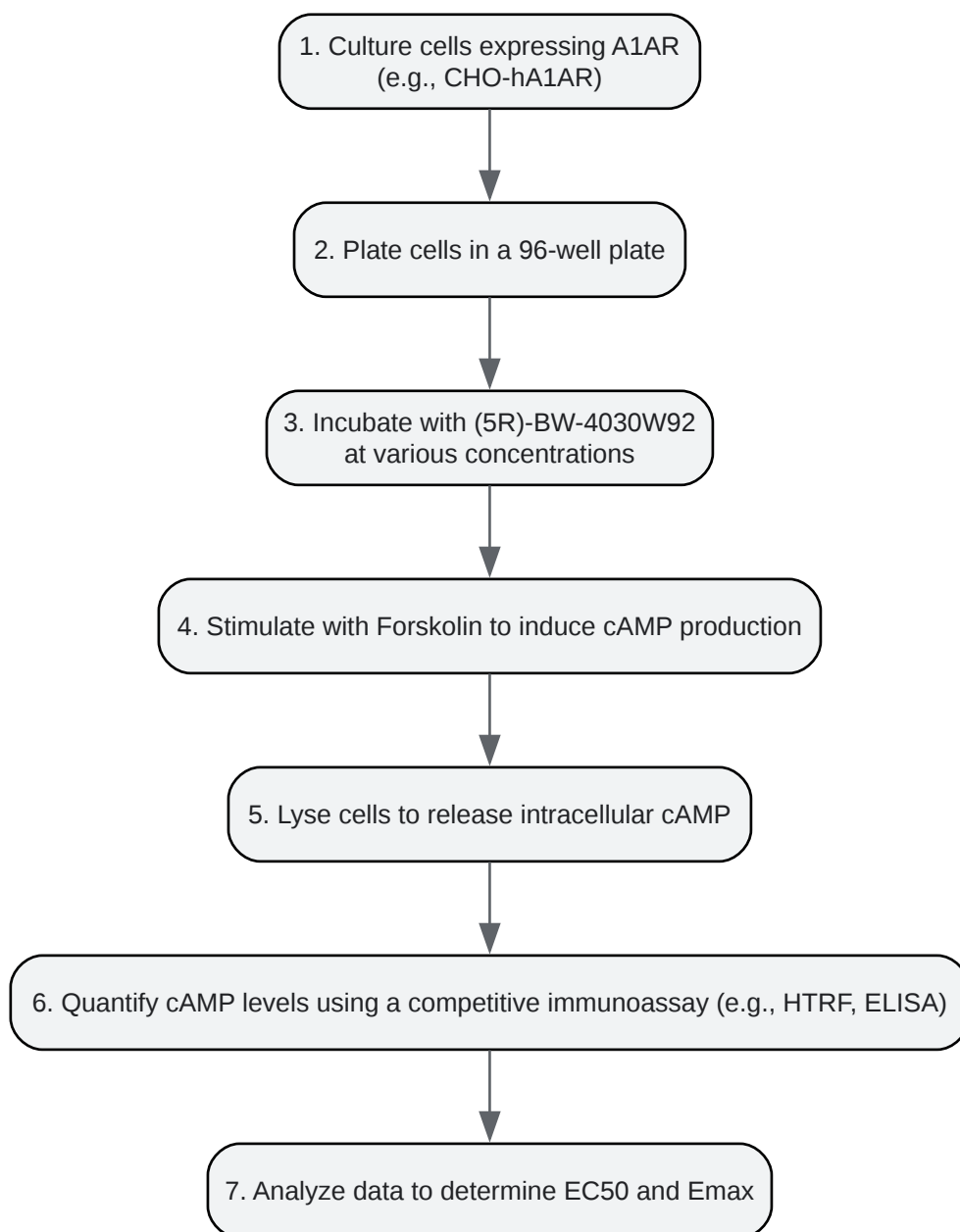
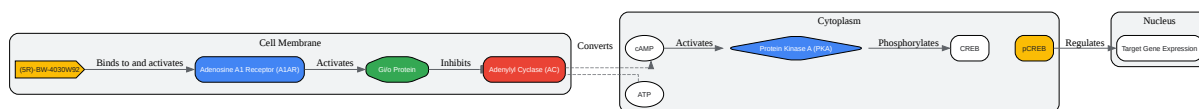
These application notes provide a comprehensive guide for utilizing **(5R)-BW-4030W92**, a potent and selective partial agonist for the adenosine A1 receptor (A1AR), in the investigation of cellular signaling pathways. The protocols and data presented are representative of the methodologies used to characterize the effects of A1AR agonists.

(5R)-BW-4030W92 is a valuable tool for dissecting the intricate signaling cascades initiated by the activation of the A1 adenosine receptor, a G protein-coupled receptor (GPCR). A1ARs are ubiquitously expressed and play crucial roles in various physiological processes, particularly in the central nervous system, cardiovascular system, and inflammatory responses.[1] The study of A1AR signaling is critical for understanding its therapeutic potential in conditions such as neuropathic pain, atrial arrhythmias, and type II diabetes.[2]

Mechanism of Action

(5R)-BW-4030W92, as a selective A1AR agonist, activates the receptor, leading to the engagement of inhibitory G proteins (Gi/o). This initiates a cascade of intracellular events, primarily the inhibition of adenylyl cyclase, which results in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[3] Reduced cAMP levels subsequently impact the activity of protein kinase A (PKA) and downstream signaling pathways, including the modulation of ion channel activity and gene expression.

Signaling Pathway Diagram



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